5-Bromo-3,6-dimethylindole
Description
5-Bromo-3,6-dimethylindole is a brominated indole derivative featuring a bromine atom at position 5 and methyl groups at positions 3 and 6 of the indole scaffold. Indole derivatives are critical in medicinal chemistry and materials science due to their diverse reactivity and biological activity. Bromination and methylation at specific positions modulate electronic properties, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C10H10BrN |
|---|---|
Molecular Weight |
224.10 g/mol |
IUPAC Name |
5-bromo-3,6-dimethyl-1H-indole |
InChI |
InChI=1S/C10H10BrN/c1-6-3-10-8(4-9(6)11)7(2)5-12-10/h3-5,12H,1-2H3 |
InChI Key |
JMXZPKDAKOIVDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(=CN2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,6-dimethylindole can be achieved through various methods. One common approach involves the bromination of 3,6-dimethylindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 5-Bromo-3,6-dimethylindole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is then purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,6-dimethyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Substituted Indoles: Formed through substitution reactions.
Oxidized Indoles: Formed through oxidation reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
5-Bromo-3,6-dimethyl-1H-indole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3,6-dimethylindole involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the indole ring .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-Bromo-3,6-dimethylindole with structurally related brominated indole derivatives, focusing on substituents, synthesis, and applications inferred from the evidence:
Key Insights from Comparison
- Electron-Withdrawing Groups: Aldehyde (CHO) and cyano (CN) substituents at C3 () increase electrophilicity, enabling nucleophilic additions or cross-coupling reactions. Indolinone vs. Indole: 5-Bromo-3,3-dimethylindolin-2-one (indolinone) features a ketone, altering conjugation and reactivity compared to indole derivatives .
Synthetic Methods :
- Applications: Pharmaceutical Intermediates: 5-Bromo-3-cyanoindole and 5-Bromo-3-methylindole are precursors for antipsychotic or antimicrobial agents . Materials Science: Aldehyde-functionalized indoles () are used in synthesizing conjugated polymers or metal-organic frameworks.
Research Findings and Trends
- Biological Activity : Compounds like 5-Bromo-3-methylindole and its derivatives () are studied for psychotropic or anticancer properties, though substituent positioning (e.g., C3 vs. C6) significantly impacts efficacy .
- Catalytic Cross-Couplings: Electron-rich brominated indoles (e.g., 5-Bromo-3,3-dimethylindole derivatives) require advanced catalysts (e.g., Pd/JohnPhos in ) for efficient Sonogashira or Suzuki couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
